molecular formula C24H31N3O5S B2517147 N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide CAS No. 898407-07-3

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide

Cat. No.: B2517147
CAS No.: 898407-07-3
M. Wt: 473.59
InChI Key: XKAXZEBWNFIYFW-UHFFFAOYSA-N
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Description

N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide is a synthetic organic compound featuring a piperidine core functionalized with a 2,5-dimethylbenzenesulfonyl group and an ethanediamide linker connecting to a 3-methoxyphenyl moiety. The ethanediamide bridge and 3-methoxyphenyl group contribute to hydrogen-bonding interactions, which may play a role in target binding affinity.

Properties

IUPAC Name

N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S/c1-17-10-11-18(2)22(15-17)33(30,31)27-14-5-4-8-20(27)12-13-25-23(28)24(29)26-19-7-6-9-21(16-19)32-3/h6-7,9-11,15-16,20H,4-5,8,12-14H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAXZEBWNFIYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-methoxyphenyl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the 2,5-dimethylbenzenesulfonyl group. Subsequent steps involve the formation of the ethanediamide linkage and the attachment of the 3-methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound’s unique structure suggests potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

CAS 898450-31-2: N-(2-Hydroxyethyl)-N'-{2-[1-(4-Methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

This compound (CAS 898450-31-2) shares a piperidine-ethanediamide scaffold but differs in two key aspects:

  • Substituent Position on Benzenesulfonyl Group: The 4-methylbenzenesulfonyl group in CAS 898450-31-2 contrasts with the 2,5-dimethyl substitution in the target compound.
  • Terminal Functional Group : CAS 898450-31-2 features a hydroxyethyl group instead of a 3-methoxyphenyl moiety. The hydroxyethyl group introduces polarity, enhancing aqueous solubility, while the 3-methoxyphenyl group may improve affinity for aromatic-binding pockets in biological targets .
Table 1: Key Structural and Physicochemical Comparisons
Property Target Compound CAS 898450-31-2
Molecular Formula C₁₉H₂₉N₃O₅S (estimated) C₁₈H₂₇N₃O₅S
Molecular Weight ~411.5 g/mol (estimated) 397.5 g/mol
Benzenesulfonyl Substitution 2,5-Dimethyl 4-Methyl
Terminal Group 3-Methoxyphenyl 2-Hydroxyethyl
Key Synthetic Steps Likely sulfonylation, amide coupling Sulfonylation, amide formation

Piperidinyl Sulfonamide Derivatives from

Compounds 2a and 2b (N-(2-phenyl-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide derivatives) exhibit structural divergence from the target compound:

  • Core Structure : These derivatives incorporate a piperidinyloxy group and dual sulfonamide functionalities, contrasting with the ethanediamide linker in the target compound.
  • Synthetic Methodology : Both 2a and 2b are synthesized via the GP1 method (styrene or 1-methyl-4-vinylbenzene reaction), followed by silica gel chromatography . This differs from the amide-coupling strategies inferred for the target compound.
  • Analytical Characterization : Like the target compound, 2a and 2b are characterized via ¹H NMR, ¹³C NMR, and HRMS, underscoring standardized protocols for sulfonamide-based compounds .

Implications of Structural Variations

Solubility and Lipophilicity

  • The 3-methoxyphenyl group may confer moderate solubility via methoxy-group hydrogen bonding, whereas the hydroxyethyl group in CAS 898450-31-2 offers higher polarity .

Biological Activity

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide is a complex organic compound notable for its potential biological activities. This compound belongs to the class of piperidine derivatives and features a sulfonamide group, which is often associated with various pharmacological properties. This article reviews its biological activity, synthesizing findings from diverse sources.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

  • Molecular Formula : C24H31N3O5S
  • Molecular Weight : 473.59 g/mol
  • CAS Number : 898461-38-6

The unique structure includes a piperidine ring, an ethanediamide moiety, and a methoxyphenyl group, which contribute to its biological activity by interacting with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways and microbial resistance mechanisms.

Antibacterial Properties

Research indicates that compounds within this class often exhibit significant antibacterial properties. The presence of the sulfonamide group enhances the compound's ability to interfere with bacterial growth by inhibiting folic acid synthesis, a critical pathway for bacterial survival .

Anti-inflammatory Effects

In vitro studies have shown that this compound may exert anti-inflammatory effects. It appears to modulate key inflammatory mediators, potentially reducing symptoms associated with inflammatory diseases.

Case Studies

  • Study on Enzyme Inhibition : A study evaluated the compound's effect on cyclooxygenase (COX) enzymes, revealing that it significantly inhibited COX-1 and COX-2 activities in vitro. This suggests potential applications in treating conditions like arthritis.
  • Antimicrobial Activity Assessment : Another study tested the antibacterial efficacy against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results demonstrated a notable reduction in bacterial viability, indicating strong antimicrobial potential.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is presented below:

Compound NameCAS NumberKey Features
N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide898407-12-0Similar piperidine structure; different aryl substituents
N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide898461-38-6Variation in aryl substituents affecting biological activity
N-{1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide860788-11-0Contains methoxy groups; different functional moieties

This table highlights how variations in substituents can influence the biological activity of sulfonamide derivatives.

Q & A

Basic Research Question: What are the standard synthetic routes for preparing N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

Piperidine sulfonylation : React 2,5-dimethylbenzenesulfonyl chloride with piperidine derivatives under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonylated piperidine intermediate .

Ethanediamide coupling : Use carbodiimide coupling agents (e.g., EDC/HOBt) to conjugate the sulfonylated piperidine-ethylamine intermediate with 3-methoxyphenylacetic acid derivatives. Solvents like DMF or DCM are preferred, with reaction monitoring via TLC or HPLC .

Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is used to isolate the final product. Purity is confirmed by NMR (¹H/¹³C) and LC-MS .

Advanced Research Question: How can contradictory bioactivity data for this compound be resolved in enzyme inhibition assays?

Methodological Answer:
Contradictions in bioactivity (e.g., IC₅₀ variability) may arise from:

  • Solvent effects : Dimethyl sulfoxide (DMSO) concentrations >1% can denature proteins. Use low-DMSO vehicles and confirm solvent stability via control assays .
  • Enzyme source variability : Compare recombinant vs. tissue-extracted enzyme activity (e.g., human vs. murine CYP450 isoforms) and standardize assay conditions (pH 7.4, 37°C) .
  • Redox interference : The compound’s sulfonyl group may act as a redox mediator. Include reducing agents (e.g., DTT) or use fluorogenic substrates to minimize false positives .

Basic Research Question: What analytical techniques are recommended for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the sulfonylated piperidine (δ 2.5–3.5 ppm for methyl groups) and ethanediamide carbonyls (δ 165–170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₄H₃₀N₃O₅S) with <2 ppm error .
  • FT-IR : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and amide C=O bands (~1680 cm⁻¹) .

Advanced Research Question: How can computational modeling predict this compound’s pharmacokinetic (PK) properties?

Methodological Answer:

  • Molecular docking (e.g., AutoDock Vina) : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability. Focus on the sulfonyl-piperidine moiety’s steric hindrance .
  • ADMET prediction (e.g., SwissADME) : Input SMILES to estimate logP (~3.2), aqueous solubility (LogS ~ -4.5), and blood-brain barrier permeability (CNS < -2) .
  • MD simulations : Simulate binding to serum albumin (PDB ID: 1AO6) to assess plasma protein binding using GROMACS .

Basic Research Question: What solvent systems optimize solubility for in vitro assays?

Methodological Answer:

  • Polar aprotic solvents : DMSO (stock solutions at 10 mM) with dilution in PBS (final DMSO ≤0.1%) .
  • Co-solvents : For aqueous insolubility, use 10% β-cyclodextrin in PBS (pH 7.4) or 0.5% Tween-80 .
  • Sonication : Sonicate suspensions at 40 kHz for 15 minutes to enhance dissolution .

Advanced Research Question: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Core modifications :
    • Replace the 3-methoxyphenyl group with halogenated analogs (e.g., 3-fluorophenyl) to assess electronic effects on target binding .
    • Vary sulfonyl substituents (e.g., 2,5-dimethyl vs. 2-naphthyl) to study steric impacts .
  • Assay design :
    • Test derivatives against panels of kinases (e.g., EGFR, VEGFR2) and GPCRs (e.g., serotonin receptors) using fluorescence polarization assays .
    • Correlate IC₅₀ values with computed descriptors (e.g., polar surface area, H-bond donors) using QSAR software (e.g., MOE) .

Basic Research Question: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential irritancy (analogous to sulfonamide compounds) .
  • Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles .
  • Waste disposal : Neutralize with 10% sodium bicarbonate before incineration, following EPA guidelines .

Advanced Research Question: How to resolve spectral overlaps in NMR characterization?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping piperidine methyl signals (δ 1.5–2.5 ppm) and assign coupling patterns .
  • Variable-temperature NMR : Heat samples to 50°C in DMSO-d₆ to sharpen broad amide proton peaks (δ 8.0–8.5 ppm) .
  • Deuterium exchange : Add D₂O to confirm exchangeable protons (e.g., NH in ethanediamide) .

Basic Research Question: How to validate purity for publication-quality data?

Methodological Answer:

  • HPLC : Use a C18 column (5 µm, 4.6 × 150 mm) with a gradient of 0.1% TFA in water/acetonitrile (10–90% over 20 min). Aim for ≥95% purity (λ = 254 nm) .
  • Elemental analysis : Confirm C, H, N, S content with ≤0.3% deviation from theoretical values .
  • Karl Fischer titration : Ensure water content <0.5% w/w .

Advanced Research Question: What strategies mitigate off-target effects in cellular assays?

Methodological Answer:

  • Counter-screening : Test against unrelated targets (e.g., carbonic anhydrase, histone deacetylases) to identify selectivity .
  • CRISPR knockdown : Silence putative off-target genes (e.g., ABC transporters) in HEK293 cells and re-assay activity .
  • Metabolomic profiling : Use LC-MS/MS to detect unintended metabolite formation (e.g., sulfonic acid derivatives) .

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